2-Azido-4,5-dimethylthiazole
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Overview
Description
2-Azido-4,5-dimethylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4,5-dimethylthiazole typically involves the reaction of 2-chloro-4,5-dimethylthiazole with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The general reaction scheme is as follows:
2-Chloro-4,5-dimethylthiazole+Sodium Azide→this compound+Sodium Chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4,5-dimethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Alkynes in the presence of copper catalysts under mild conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Thiazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Azido-4,5-dimethylthiazole has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Azido-4,5-dimethylthiazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. This reactivity is exploited in the synthesis of bioactive molecules and materials .
Comparison with Similar Compounds
- 2-Azido-4,6-dimethoxy-1,3,5-triazine
- 2-Azido-1,3-dimethylimidazolinium chloride
- 2-Azido-4,5-dimethylthiazole
Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a balance of stability and reactivity, making it suitable for various applications in organic synthesis and materials science .
Properties
Molecular Formula |
C5H6N4S |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
2-azido-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6N4S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |
InChI Key |
KYHKEAJIBRHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=[N+]=[N-])C |
Origin of Product |
United States |
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